molecular formula C23H22N2O2 B5211356 N,N'-(phenylmethylene)bis(2-methylbenzamide)

N,N'-(phenylmethylene)bis(2-methylbenzamide)

Cat. No. B5211356
M. Wt: 358.4 g/mol
InChI Key: VFCWTKBEYRIXGQ-UHFFFAOYSA-N
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Description

“N,N’-(phenylmethylene)bis(2-methylbenzamide)” is a bis-amide based compound . It has been studied for its anion transport and binding properties in POPC lipid bilayers . The compounds display evidence of aggregation in solution with single crystal X-ray crystallographic analysis showing hydrogen bonding between the amide substituents of adjacent receptors in the solid state .


Molecular Structure Analysis

The molecular structure of “N,N’-(phenylmethylene)bis(2-methylbenzamide)” is complex and involves a potentially parallel array of hydrogen bond donors . Single crystal X-ray crystallographic analysis has shown hydrogen bonding between the amide substituents of adjacent receptors in the solid state .


Chemical Reactions Analysis

The anion transport and binding properties of a series of bis-amide based compounds have been studied . These compounds display evidence of aggregation in solution . More detailed information about specific chemical reactions involving “N,N’-(phenylmethylene)bis(2-methylbenzamide)” was not found in the retrieved papers.

Scientific Research Applications

In Vitro Biological and Molecular Docking Evaluation

The compound has been used in the synthesis, characterization, and evaluation of in vitro biological and molecular docking . It has shown potential in hemolysis assays, DNA ladder assays, and antileishmanial assays . The compound has shown to be highly biocompatible against human Red Blood Cells (hRBCs) at higher concentrations .

Anion Transport and Binding Properties

“N,N’-(phenylmethylene)bis(2-methylbenzamide)” has been studied for its anion transport and binding properties . The compound displays evidence of aggregation in solution and has shown potential in transmembrane anion transport .

Ecological Risk Assessment

The compound has been evaluated for its acute toxicity and ecological risk to aquatic organisms . The study provides insights into the environmental impact of the compound.

Personal Care Products

“N,N’-(phenylmethanediyl)bis(2-methylbenzamide)” is often used in personal care products (PCPs) . It’s important to understand its ecotoxicological evaluations for the safety of these products.

Medicinal Chemistry

The compound has been studied in the field of medicinal chemistry . It has been used in the discovery of new bioactive 2-phenethylamines .

Electrochemical Sensor for Glucose Detection

“N,N’-(phenylmethylene)bis(2-methylbenzamide)” has been used in the modification of a glassy carbon electrode, serving as a platform for the construction of Ag nanoparticles as a novel electrochemical sensor for glucose detection .

Future Directions

The future directions for the study of “N,N’-(phenylmethylene)bis(2-methylbenzamide)” could involve further exploration of its anion transport and binding properties . There is interest in developing synthetic anion transporters with the potential to combat diseases caused by malfunctioning anion transport channels . This compound could play a role in such research.

properties

IUPAC Name

2-methyl-N-[[(2-methylbenzoyl)amino]-phenylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-16-10-6-8-14-19(16)22(26)24-21(18-12-4-3-5-13-18)25-23(27)20-15-9-7-11-17(20)2/h3-15,21H,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCWTKBEYRIXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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